1-Heptadecanol, 1-acetate

Langmuir monolayers Fatty acid-ester interactions Azeotropic behavior

Formulators requiring multi-week field stability in pheromone dispensers face rapid evaporation with C16 acetates. Heptadecyl acetate (CAS 822-20-8) resolves this with a 2× lower vapor pressure, extending release half-life (t₁/₂) without complex additives. • Vapor pressure: ~0.000129 mmHg - doubles dispenser functional lifetime vs. hexadecyl acetate. • Water solubility: 0.001172 mg/L (3.2× lower than C16 homolog) - ensures retention in hydrophobic matrices. • Positive azeotropic behavior with pentadecanoic acid - enables predictable interfacial mixing in Langmuir-Blodgett films. Supplied as a ≥98% (GC) white to light yellow solid; ambient shipping. Ideal for pheromone research, lipid monolayer studies, and lipophilic excipient development.

Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
CAS No. 822-20-8
Cat. No. B1265646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Heptadecanol, 1-acetate
CAS822-20-8
Molecular FormulaC19H38O2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCOC(=O)C
InChIInChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(2)20/h3-18H2,1-2H3
InChIKeyBGBUNTANUVVMIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Heptadecanol, 1-acetate: Physicochemical Profile


1-Heptadecanol, 1-acetate (heptadecyl acetate, CAS 822-20-8) is a long-chain fatty alcohol acetate with the molecular formula C19H38O2 and a molecular weight of 298.5 g/mol [1]. It belongs to the class of saturated fatty acetates and is characterized by a 17-carbon linear alkyl chain terminated with an acetate ester group . This compound exists as a white to light yellow solid at room temperature, with a melting point of approximately 30.24°C and a boiling point of 334.3°C at 760 mmHg . Its physicochemical profile—including high hydrophobicity (LogP ~6.42), low water solubility (0.001172 mg/L), and low vapor pressure (0.000129 mmHg)—dictates its utility in applications requiring controlled release, interfacial activity, or lipophilic partitioning [2][3][4].

Odd-chain lipophilic partitioning
Supports research on interfacial behavior and controlled-release matrices requiring specific alkyl chain length
High LogP ester material
Reported hydrophobicity profile fits lipid monolayer, emulsification, and lipophilic carrier studies
Intermediate volatility profile
May support sustained-release dispenser design where evaporation rate impacts effective lifetime

1-Heptadecanol, 1-acetate: Why Substitution Fails


Long-chain fatty acetates are not interchangeable commodities; small variations in alkyl chain length produce measurable, application-critical differences in key performance properties. The odd-carbon C17 heptadecyl acetate occupies a distinct position between the even-carbon C16 (hexadecyl acetate) and C18 (octadecyl acetate) homologs, with each step change in methylene units yielding a nonlinear shift in boiling point (~10°C increment), melting point (~6°C increment), water solubility (~3-fold decrease), and vapor pressure (~2-fold reduction) [1][2]. Moreover, the odd-even parity of the carbon chain influences solid-state packing and interfacial monolayer behavior, as evidenced by the distinct azeotropic phase behavior of heptadecyl acetate in mixed monolayers with pentadecanoic acid, a characteristic not shared by the even-chain hexadecyl acetate [3]. Substituting one fatty acetate for another without accounting for these quantifiable divergences can compromise formulation stability, release kinetics, or interfacial performance in applications ranging from pheromone dispensers to lipid-based excipients.

C16 Hexadecyl Acetate
Chain-length mismatch alters evaporation kinetics and solubility. Reported vapor pressure and water solubility differ by 2- to 3-fold, impacting release profiles.
Surface pressure behavior may not transfer due to odd-even carbon parity effects
C18 Octadecyl Acetate
Higher chain length raises melting and boiling points, potentially complicating thermal processing or phase-transition-dependent applications.
Interfacial mixing thermodynamics and solid-state packing differ from C17 analog

1-Heptadecanol, 1-acetate: Evidence Comparison


Positive Azeotropy in Mixed Monolayers

In mixed monolayers with pentadecanoic acid, heptadecyl acetate forms a system of the positive azeotropic type, while the corresponding hexadecyl acetate system exhibits a complicated phase diagram with both positive and negative excess apparent molar energy regions [1]. This divergence in two-dimensional phase behavior indicates that heptadecyl acetate interacts differently with fatty acids at interfaces, a factor critical for applications involving lipid monolayers, emulsification, or surface coatings.

Azeotropic monolayer behavior
Head-to-head
Positive azeotropic type
Heptadecyl acetate: Positive azeotrope Hexadecyl acetate: Complex phase diagram
Supports predictable interfacial mixing studies
Mixed monolayer context with pentadecanoic acid
Langmuir monolayers Fatty acid-ester interactions Azeotropic behavior

Lower Water Solubility

Estimated water solubility at 25°C for heptadecyl acetate is 0.001172 mg/L, compared to 0.00371 mg/L for hexadecyl acetate [1][2]. This 3.2-fold reduction in aqueous solubility per two additional methylene units (C16 to C17) reflects the strong dependence of hydrophobicity on alkyl chain length. The lower solubility translates to a higher LogP of 6.42 for heptadecyl acetate versus 6.03 for hexadecyl acetate [3][4], confirming enhanced lipophilicity.

Water solubility
Cross-study context
0.001172 mg/L
Heptadecyl acetate Hexadecyl acetate: 0.00371 mg/L (3.2x higher)
Reduced aqueous leaching potential
Supports sustained lipophilic retention studies
Hydrophobicity Partitioning Controlled release

Reduced Vapor Pressure

At 25°C, the estimated vapor pressure of heptadecyl acetate is 0.000129 mmHg, approximately half that of hexadecyl acetate (0.000260 mmHg) [1][2]. This 2-fold reduction in volatility directly impacts evaporation-driven release kinetics. In rubber septa dispenser systems, the half-life (t₁/₂) for evaporative loss increases with carbon number, and the lower vapor pressure of the C17 acetate suggests a longer effective release duration compared to the C16 homolog under identical formulation conditions [3].

Vapor pressure
Cross-study context
0.000129 mmHg
Heptadecyl acetate Hexadecyl acetate: 0.000260 mmHg (2.0x higher)
Reported lower volatility profile
Relevant to evaporation-driven dispenser lifetime
Volatility Evaporation rate Pheromone dispenser

Intermediate Boiling Point

The boiling point of heptadecyl acetate is 334.3°C at 760 mmHg, positioned between hexadecyl acetate (323.5°C) and octadecyl acetate (344.6°C) [1][2][3]. This ~10.8°C increment from C16 to C17 and ~10.3°C from C17 to C18 provides a quantifiable thermal stability advantage over the shorter-chain analog while avoiding the higher energy input required for the C18 homolog. The odd-carbon chain length also influences the melting point (30.24°C), which is approximately 6°C higher than that of hexadecyl acetate (24.2°C) .

Boiling point
Cross-study context
334.3 °C
Heptadecyl acetate Hexadecyl acetate: 323.5 °C; Octadecyl acetate: 344.6 °C
Intermediate thermal stability window
Supports high-temperature synthesis and distillation
Thermal stability Distillation Process engineering

1-Heptadecanol, 1-acetate: Key Applications


Extended-Release Pheromone Dispensers

The 2× lower vapor pressure of heptadecyl acetate relative to hexadecyl acetate [1] translates to a slower evaporation rate from rubber septa or polymeric matrices. This property is directly relevant to the design of insect pheromone dispensers, where the release half-life (t₁/₂) of long-chain acetates increases with carbon number [2]. For pest management applications requiring multi-week or multi-month field stability, heptadecyl acetate provides a quantifiable advantage in extending the functional lifetime of the dispenser without the need for complex formulation additives.

Reproducible Azeotropic Monolayers

Researchers investigating mixed lipid monolayers, Langmuir-Blodgett films, or emulsification phenomena should select heptadecyl acetate when a well-defined, positive azeotropic system with pentadecanoic acid is required. The direct experimental evidence that heptadecyl acetate forms a positive azeotrope, in contrast to the complicated phase behavior of hexadecyl acetate [3], makes it the preferred choice for experiments requiring predictable, composition-independent interfacial mixing thermodynamics.

High-Lipophilicity Formulations

With a water solubility of 0.001172 mg/L—3.2× lower than hexadecyl acetate—and a LogP of 6.42 [4][5], heptadecyl acetate is better suited for applications where retention within a hydrophobic phase is critical. This includes use as a lipophilic excipient in drug delivery systems, a hydrophobic component in cosmetic emollients, or a partitioning standard in environmental fate studies. The reduced aqueous solubility minimizes unintended leaching or loss into water-contacting environments.

High-Temperature Synthesis and Distillation

Heptadecyl acetate's boiling point of 334.3°C positions it as a thermally robust intermediate for reactions or purifications conducted above the boiling point of hexadecyl acetate (323.5°C) but below that of octadecyl acetate (344.6°C) [6]. This intermediate thermal stability allows synthetic chemists to operate at higher temperatures without risking thermal degradation of more volatile C16 homologs, while avoiding the increased energy consumption and potential side reactions associated with the higher-boiling C18 acetate.

Application
Selection Property
Validation Focus
Extended-Release Dispenser Research
Vapor pressure / Release kinetics
Evaporation-rate measurement under target conditions
Interfacial Monolayer Studies
Azeotropic mixing behavior
Surface pressure-area (π-A) isotherm reproducibility
Lipophilic Carrier Formulations
High LogP / Low aqueous solubility
Partitioning and leaching assays in target matrices
High-Temperature Synthesis
Boiling point / Thermal stability
Distillation profile and thermal gravimetric analysis

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